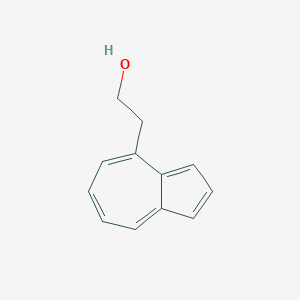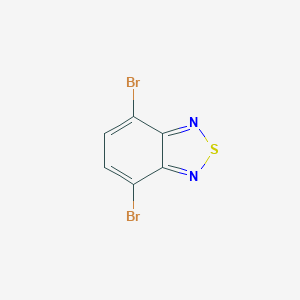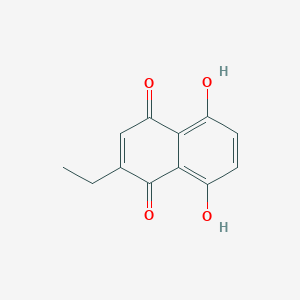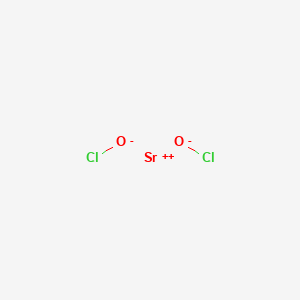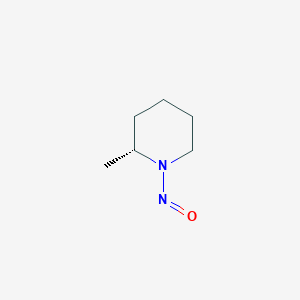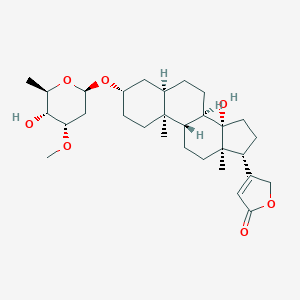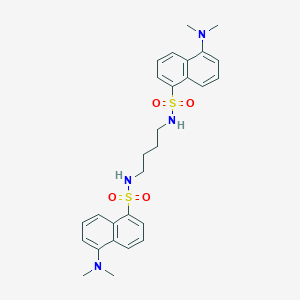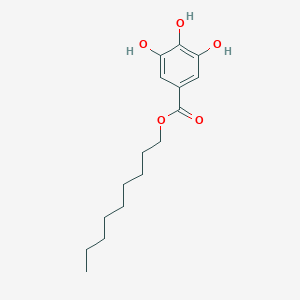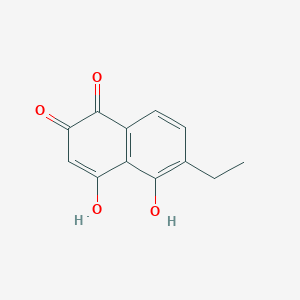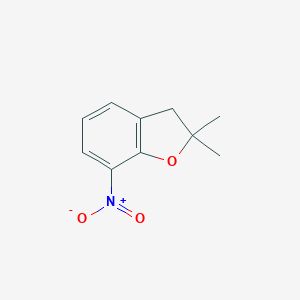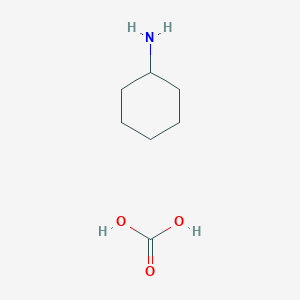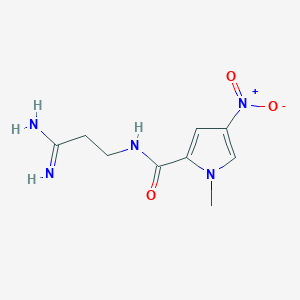
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide (AN-7) is a chemical compound that has been studied for its potential therapeutic uses. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is that it is relatively easy to synthesize, making it a useful tool for researchers studying its potential therapeutic uses. However, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide. One area of research is in the development of new cancer treatments based on N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide and related compounds. Another area of research is in the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide's potential use in the treatment of neurodegenerative diseases. Additionally, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide and related compounds may have potential applications in the field of materials science, as they have been shown to have interesting electronic and optical properties.
Synthesemethoden
The synthesis of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzene with potassium carbonate in dimethyl sulfoxide. This reaction produces 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzoic acid, which is then reacted with 1,3-diaminopropane in the presence of triethylamine to produce N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been studied for its potential therapeutic uses in a variety of scientific research applications. One such application is in the treatment of cancer. N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
14559-43-4 |
|---|---|
Produktname |
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
Molekularformel |
C9H13N5O3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13N5O3/c1-13-5-6(14(16)17)4-7(13)9(15)12-3-2-8(10)11/h4-5H,2-3H2,1H3,(H3,10,11)(H,12,15) |
InChI-Schlüssel |
KIQYRLXDGHDTDK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-] |
Synonyme |
N-(3-Amino-3-iminopropyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



